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Compound of Interest

Compound Name:

Tert-butyl 2-(5-chloro-2,2'-

dioxospiro[indole-3,3'-

pyrrolidine]-1-yl)acetate

Cat. No.: B163828 Get Quote

An In-depth Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 4-

(Trifluoromethyl)nicotinonitrile (CAS RN: 13600-43-6), a key intermediate in pharmaceutical

and agrochemical research. While the primary CAS number for this compound is 13600-43-6, it

is also associated with the identifier CAS 916048-02-7 in some commercial databases. This

document synthesizes available experimental data with well-established spectroscopic

principles to offer a robust analytical profile of the molecule, essential for its identification, purity

assessment, and further application in synthesis.

Molecular Structure and Spectroscopic Overview
4-(Trifluoromethyl)nicotinonitrile possesses a pyridine ring substituted with a trifluoromethyl

group at the 4-position and a nitrile group at the 3-position. This unique arrangement of

electron-withdrawing groups significantly influences the electronic environment of the pyridine

ring, which is reflected in its spectroscopic signatures. The molecular formula is C₇H₃F₃N₂ with

a molecular weight of 172.11 g/mol .[1][2][3]

This guide will systematically detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, providing both experimental and predicted values to facilitate a
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thorough understanding of the compound's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 4-(Trifluoromethyl)nicotinonitrile, both ¹H and ¹³C NMR provide critical

information about the arrangement of atoms.

¹H NMR Spectroscopy
Experimental ¹H NMR data for 4-(Trifluoromethyl)nicotinonitrile has been reported in methanol-

d₄ (CD₃OD).[4] The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted

pyridine ring.

Table 1: Experimental ¹H NMR Data for 4-(Trifluoromethyl)nicotinonitrile

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

9.11 s - 1H H-2

9.03 d 5.1 1H H-6

7.72 d 5.1 1H H-5

Source: ChemicalBook[4]

The downfield chemical shifts of all three protons are indicative of the strong electron-

withdrawing nature of both the trifluoromethyl and nitrile substituents. The singlet at 9.11 ppm

corresponds to the proton at the 2-position, which is adjacent to the nitrogen atom and the

nitrile group. The protons at positions 5 and 6 appear as doublets due to their coupling with

each other.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-(Trifluoromethyl)nicotinonitrile in

about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5

mm NMR tube.

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse

sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-

noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and

a relaxation delay of 1-2 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. The chemical shifts are typically referenced to the residual solvent

peak or an internal standard like tetramethylsilane (TMS).

Sample Preparation
Data Acquisition Data Processing
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Caption: Workflow for NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy (Predicted)
While experimental ¹³C NMR data is not readily available in the searched literature, the

chemical shifts can be predicted based on established principles for substituted pyridines and

the known effects of trifluoromethyl and nitrile groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Trifluoromethyl)nicotinonitrile
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~155 C-2
Adjacent to nitrogen and nitrile

group.

~152 C-6 Adjacent to nitrogen.

~140 (quartet, J ≈ 35 Hz) C-4
Attached to the CF₃ group,

exhibits C-F coupling.

~125 (quartet, J ≈ 275 Hz) CF₃
Trifluoromethyl carbon with a

large one-bond C-F coupling.

~122 C-5 Aromatic CH.

~116 CN Nitrile carbon.

~110 C-3 Attached to the nitrile group.

The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms,

with a large one-bond coupling constant. The carbon to which the CF₃ group is attached (C-4)

will also appear as a quartet, but with a smaller two-bond coupling constant. The other aromatic

carbons will show signals in the expected regions for a substituted pyridine ring.

Infrared (IR) Spectroscopy (Predicted)
An experimental IR spectrum for 4-(Trifluoromethyl)nicotinonitrile is not available in the public

domain. However, the characteristic absorption bands can be predicted based on the functional

groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for 4-(Trifluoromethyl)nicotinonitrile
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3100-3000 Medium C-H stretch Aromatic C-H

~2230 Strong, Sharp C≡N stretch Nitrile

~1600, ~1470, ~1420 Medium to Strong C=C and C=N stretch Pyridine ring

~1320 Strong
C-F stretch

(symmetric)
Trifluoromethyl

~1150 Strong
C-F stretch

(asymmetric)
Trifluoromethyl

The most prominent features in the IR spectrum are expected to be the sharp, strong

absorption of the nitrile group around 2230 cm⁻¹ and the very strong C-F stretching bands of

the trifluoromethyl group between 1100 and 1350 cm⁻¹. The aromatic C-H and ring stretching

vibrations will also be present.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of the liquid sample (or a small amount of the solid

sample) directly onto the ATR crystal.

Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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